molecular formula C13H20ClNO B2460750 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 735305-31-4

2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2460750
CAS No.: 735305-31-4
M. Wt: 241.76
InChI Key: FOXZLSRZTFTEDB-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(2)5-6-15-10(3)7-12(11(15)4)13(16)8-14/h7,9H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXZLSRZTFTEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(C)C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the chlorination of a precursor molecule followed by a series of condensation reactions. One common method involves the reaction of 2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound is generally carried out in batch reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research has indicated that compounds with similar structural features to 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can possess significant antibacterial and antifungal properties. For example, a related study synthesized several pyrrole derivatives and evaluated their antimicrobial activity against various pathogens, demonstrating zones of inhibition that suggest potential therapeutic uses .
  • Neuropharmacology : The compound's structural similarity to other biologically active molecules suggests potential as a modulator for neurotransmitter systems. Investigations into its interaction with dopamine receptors could reveal insights into its neuropharmacological effects.

Material Science Applications

Polymer Chemistry
Due to the presence of the chloro group, this compound can be utilized in the synthesis of polymers. The compound can act as a functional monomer in polymerization reactions, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength.

Agricultural Research Applications

Pesticidal Properties
The compound's reactivity allows for exploration in agrochemical applications. Research into its efficacy as a pesticide or herbicide could provide insights into its potential use in crop protection. The structure may confer specific interactions with biological targets in pests or weeds, leading to effective pest management solutions.

Case Study 1: Antimicrobial Activity Assessment

A recent study synthesized a series of pyrrole derivatives similar to 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-y]ethanone and evaluated their antimicrobial properties against common bacterial strains. The results indicated that certain modifications enhanced activity significantly compared to standard antibiotics .

Case Study 2: Neuropharmacological Investigations

Another study focused on the neuropharmacological effects of pyrrole derivatives on dopamine receptors. The findings suggested that these compounds could serve as potential leads for developing new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one
  • 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]propanone
  • 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]butanone

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications .

Biological Activity

2-Chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound with the molecular formula C13H20ClNOC_{13}H_{20}ClNO and a molecular weight of 241.76 g/mol. This compound features a chloro group attached to an ethanone moiety and a pyrrole derivative with a branched alkyl substituent, indicating potential reactivity and biological activity.

The synthesis of this compound typically involves multi-step organic reactions, which may include the preparation of the pyrrole ring followed by the introduction of various substituents. The presence of the chloro group suggests that it can participate in nucleophilic substitution reactions, making it a versatile building block for further chemical investigations.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signal transduction processes. The specific mechanism depends on the target proteins or enzymes involved, which could include:

  • Enzyme Inhibition : Binding to the active site of enzymes, preventing substrate interaction.
  • Receptor Modulation : Altering receptor activity, which can influence cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

  • Antiparasitic Activity : Research has shown that derivatives of pyrrole compounds exhibit varying levels of antiparasitic activity. For example, modifications in substituents can enhance efficacy against pathogens like Leishmania spp. .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects in cancer cell lines when treated with pyrrole derivatives. The structure-activity relationship (SAR) analysis indicates that specific substitutions can significantly impact potency and selectivity .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that lipophilicity plays a crucial role in absorption and metabolism. Compounds with optimized lipophilicity showed better bioavailability and reduced toxicity profiles .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
2-Chloro-1-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)ethanone727705-98-8Propyl instead of 3-methylbutylModerate enzyme inhibition
2-Chloro-1-(2,5-dimethylphenyl)ethanone315676-31-4Phenethyl groupAntiparasitic activity
2-Chloro-1-(4-methylphenyl)ethanone786728-93-6Methyl substitutionCytotoxic effects in cancer cells

This table illustrates how variations in substituents affect biological activities and reactivities, highlighting the potential for targeted drug design.

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